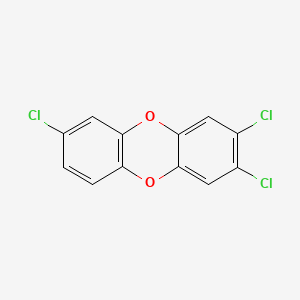

2,3,7-Trichlorodibenzo-P-dioxin

説明

Contextualization within Polychlorinated Dibenzo-p-dioxin (B167043) (PCDD) Research

PCDDs are a family of organic compounds that are structurally related. They are considered environmental pollutants and are often found as byproducts of industrial processes. nih.gov The toxicity and biological activity of different PCDD congeners can vary significantly. Research often focuses on specific congeners, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is considered the most potent of the PCDDs. wikipedia.orgacs.org The study of 2,3,7-TriCDD contributes to the broader understanding of the entire PCDD class of compounds.

Current Research Paradigms and Challenges

Current research on 2,3,7-TriCDD and other dioxins involves several key areas. These include the development of more sensitive and efficient analytical methods for their detection and quantification in various matrices. nih.govtaylorfrancis.com Another significant area of research is understanding the mechanisms of their environmental transport and fate, including their degradation pathways. capes.gov.brnih.gov A major challenge in dioxin research is the complexity of the mixtures found in the environment, which makes it difficult to attribute specific effects to a single congener.

Scope and Objectives of Comprehensive Research on 2,3,7-Trichlorodibenzo-P-dioxin

Comprehensive research on 2,3,7-TriCDD aims to fully characterize its chemical and physical properties, understand its sources and formation pathways, and elucidate its behavior in the environment. The objectives include developing robust analytical methodologies for its detection, investigating its metabolic fate, and understanding its interactions with biological systems. This knowledge is essential for developing effective remediation strategies and for informing public health policies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,7-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIZNEVHVVRPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074878 | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33857-28-2 | |

| Record name | 2,3,7-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7ILE15NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Dynamics of 2,3,7 Trichlorodibenzo P Dioxin

Environmental Partitioning and Distribution

The environmental behavior of 2,3,7-Trichlorodibenzo-p-dioxin (2,3,7-TCDD) is largely dictated by its distinct physical and chemical properties. As a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, it is characterized by low water solubility, low vapor pressure, and high lipophilicity. These characteristics are fundamental to its partitioning and distribution across various environmental compartments, including the atmosphere, soil, sediment, and water.

Atmospheric Dispersion and Deposition

While not a primary long-range transport mechanism for 2,3,7-TCDD due to its low vapor pressure, atmospheric dispersion can occur, particularly when the compound is adsorbed to particulate matter. researchgate.net Industrial combustion processes, such as waste incineration and the burning of fossil fuels, can release 2,3,7-TCDD and other dioxins into the atmosphere. epa.gov These airborne particles can then be transported over varying distances before being deposited onto soil and water surfaces through wet and dry deposition. The photolysis half-life of mixed tetrachlorodibenzo-p-dioxins in the air has been estimated to range from 1.2 to 9.6 hours, depending on conditions. epa.gov

Soil-Sediment Interaction and Sorption Characteristics

Upon deposition, 2,3,7-TCDD exhibits a strong affinity for soil and sediment particles, a phenomenon primarily driven by its high lipophilicity and low aqueous solubility. researchgate.net This strong binding to organic matter and clay fractions within soil and sediment matrices significantly limits its mobility and bioavailability. researchgate.netoregonstate.edu The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon, is exceptionally high for TCDDs, with log Koc values estimated to be around 7.0. epa.gov This strong sorption is a key factor in its persistence in the terrestrial and benthic environments. researchgate.netoup.com Consequently, 2,3,7-TCDD is not readily leached from the soil into groundwater. researchgate.net In aquatic systems, it rapidly partitions from the water column to the sediment. epa.gov For instance, in dated sediment cores from Lake Ontario, TCDD levels peaked around 1962 and subsequently declined in surface sediments by 1987, illustrating its deposition and burial in sediments over time. epa.gov

Aqueous Phase Distribution and Solubility Limitations

The distribution of 2,3,7-TCDD in the aqueous phase is severely constrained by its extremely low water solubility, reported to be approximately 0.2 micrograms per liter (µg/L). oregonstate.eduwikipedia.org This inherent insolubility means that significant concentrations in the dissolved phase are rarely observed in the environment. researchgate.net Instead, the compound is predominantly found associated with suspended particulate matter and bottom sediments in aquatic ecosystems. epa.gov The high octanol-water partition coefficient (log Kow), with estimates ranging from 6.5 to 8.0, further underscores its tendency to partition out of water and into lipid-rich phases, such as the tissues of aquatic organisms. epa.gov

Persistence and Environmental Half-Life

This compound is notable for its exceptional stability and resistance to degradation in the environment, leading to its classification as a persistent organic pollutant (POP). wikipedia.org This persistence is a result of its chemical structure and its strong partitioning behavior.

Degradation Resistance in Various Environmental Compartments

Once introduced into the environment, 2,3,7-TCDD is highly resistant to chemical, biological, and physical degradation processes. researchgate.netoup.com In soil, its half-life can be extensive, with estimates for surface soil ranging from 9 to 15 years and for subsurface soil from 25 to 100 years. oup.com In aquatic environments, while some photochemical degradation can occur in surface waters, the rapid partitioning to sediment effectively shields it from sunlight, significantly slowing down degradation. epa.govepa.gov The photolysis half-life in surface waters can vary from approximately 1 to 5 days depending on the season. epa.gov However, once sequestered in sediments, degradation rates are extremely slow. epa.gov Some studies have shown that certain microorganisms, such as the fungus Penicillium sp. QI-1, can degrade 2,3,7,8-TCDD under laboratory conditions, with a calculated half-life of 5.21 days. nih.gov Similarly, cultures of Rigidoporus sp. FMD21 have demonstrated the ability to degrade 2,3,7,8-TCDD. vu.nl Another study showed that microbial communities from contaminated soil could degrade about 95% of 2,3,7,8-TCDD within 60 days under specific laboratory conditions. nih.gov However, the extent to which these microbial degradation processes occur in the natural environment remains an area of active research.

Factors Influencing Environmental Persistence (e.g., Chlorination Pattern)

The environmental persistence of polychlorinated dibenzo-p-dioxins is significantly influenced by their molecular structure, particularly the number and position of chlorine atoms. The 2,3,7,8-substitution pattern, as seen in the most toxic congeners, imparts a high degree of chemical stability. oup.com This specific arrangement of chlorine atoms makes the molecule less susceptible to both microbial and photochemical degradation. epa.govoup.com Generally, an increase in the degree of chlorination leads to greater lipophilicity and persistence. The strong sorption to soil and sediment particles also plays a crucial role in enhancing persistence by protecting the molecules from degradation processes that might occur more readily in the water column or on the soil surface. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₄O₂ | wikipedia.org |

| Water Solubility | 0.2 µg/L | oregonstate.eduwikipedia.org |

| Log Octanol-Water Partition Coefficient (log Kow) | 6.8 - 8.0 | epa.govwikipedia.org |

| Log Organic Carbon-Water Partition Coefficient (log Koc) | ~7.0 | epa.gov |

| Vapor Pressure | 1.5 x 10⁻⁹ mmHg | wikipedia.org |

Table 2: Environmental Half-Life Estimates for TCDDs

| Environmental Compartment | Half-Life | Conditions/Comments | Reference |

| Air (Photolysis) | 1.2 - 9.6 hours | Mixed tetrachlorodibenzo-p-dioxins | epa.gov |

| Surface Water (Photolysis) | 1 - 5 days | Varies by season | epa.gov |

| Surface Soil | 9 - 15 years | oup.com | |

| Subsurface Soil | 25 - 100 years | oup.com | |

| Laboratory (Microbial Degradation) | 5.21 days | Penicillium sp. QI-1 | nih.gov |

| Laboratory (Microbial Degradation) | ~60 days for 95% degradation | Mixed microbial community from contaminated soil | nih.gov |

Long-Range Environmental Transport of this compound

This compound (2,3,7-TCDD) is a persistent organic pollutant with the ability to undergo long-range environmental transport, leading to its presence in regions far from its original sources. This transport is a complex process influenced by the compound's physical and chemical properties, as well as environmental factors.

Global Distribution Patterns and Remote Region Accumulation

Due to its persistence and semi-volatile nature, 2,3,7-TCDD has been detected in various environmental compartments across the globe, including in remote areas such as the Arctic. Its presence in these pristine environments is a clear indicator of its capacity for long-range transport.

Key Research Findings:

Ubiquitous Presence: Very low levels of 2,3,7,8-TCDD are found throughout the environment, including in the air, soil, and food. epa.gov

Accumulation in Biota: Because of its lipophilic nature and slow metabolism, 2,3,7-TCDD bioaccumulates in the fatty tissues of animals. nih.govhawaii.gov This leads to its detection in the food chain, with the highest concentrations typically found in meat, dairy products, and fish. epa.govnih.gov

Sediment as a Sink: Due to its very low water solubility, most of the 2,3,7,8-TCDD in aquatic environments is associated with sediments, which may act as a significant environmental sink. epa.gov

Remote Detection: The detection of individual polychlorinated dibenzo-p-dioxin congeners, including 2,3,7-TCDD, has been achieved in the atmosphere of remote areas at extremely low concentrations, on the order of sub-femtograms per cubic meter (fg/m³). envirocomp.com This is made possible by highly sensitive analytical techniques like high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS). envirocomp.com

Interactive Data Table: Physicochemical Properties Influencing Transport

This table outlines the key physicochemical properties of 2,3,7-TCDD that contribute to its environmental persistence and long-range transport capabilities.

| Property | Value | Significance for Transport |

| Molecular Weight | 322 g/mol ca.gov | Influences volatility and atmospheric residence time. |

| Vapor Pressure | 1.5 x 10⁻⁹ mmHg at 25°C | Low vapor pressure allows for volatilization from soil and water surfaces, facilitating atmospheric transport. |

| Water Solubility | Insoluble nih.gov | Low water solubility promotes partitioning to organic matter and sediments. epa.gov |

| Octanol-Water Partition Coefficient (log Kow) | Estimated to be 7.0 epa.gov | High lipophilicity leads to bioaccumulation in organisms and sorption to organic carbon in soil and sediment. |

| Henry's Law Constant | 1.3 x 10⁻⁵ to 8.9 x 10⁻⁴ atm·m³/mol epa.gov | Governs the partitioning between air and water, influencing its atmospheric transport potential. |

Atmospheric and Oceanic Currents as Transport Vectors

The primary mechanism for the long-range transport of 2,3,7-TCDD is through atmospheric and, to a lesser extent, oceanic currents.

Atmospheric Transport:

2,3,7-TCDD can be released into the atmosphere from various sources, including industrial processes and combustion. epa.govepa.gov Once in the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is influenced by factors such as ambient temperature and the compound's vapor pressure. epa.gov

The process of atmospheric transport can be summarized as follows:

Emission: Release from primary and secondary sources.

Partitioning: Distribution between the vapor and particulate phases in the atmosphere.

Transport: Movement over long distances by wind currents.

Deposition: Removal from the atmosphere through wet (rain and snow) and dry (particle settling) deposition.

Research has shown that the ratio of vapor-phase to particle-bound 2,3,7-TCDD can vary significantly. epa.gov This partitioning is crucial as it affects the efficiency of its removal from the atmosphere. For instance, particle-bound dioxins are more susceptible to dry deposition, while vapor-phase compounds are more readily removed by wet deposition.

Oceanic Transport:

While atmospheric transport is the dominant pathway for global distribution, oceanic currents can also play a role in the movement of 2,3,7-TCDD. The compound can enter marine environments through atmospheric deposition and riverine inputs. Once in the ocean, it tends to adsorb to suspended particulate matter and eventually settle into the sediments. epa.gov However, a portion can remain in the water column and be transported by ocean currents. Studies on other persistent organic pollutants like HCHs and DDT have indicated that ocean waters can act as sinks, particularly in tropical and Arctic regions, due to the transfer of these compounds from the air to the water. envirocomp.com

Ecotoxicological Investigations of 2,3,7 Trichlorodibenzo P Dioxin and Dioxin Like Compounds in Environmental Systems

Impacts on Aquatic Biota

2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is recognized for its profound toxicity to aquatic organisms, even at very low concentrations. oup.com Its lipophilic nature facilitates accumulation in the fatty tissues of aquatic life, leading to a range of adverse effects that are mediated through the aryl hydrocarbon receptor (AhR). oup.comoup.com Fish, particularly during their early life stages, are among the most sensitive vertebrates to TCDD toxicity. nih.gov

Effects on Fish Early Life Stages (e.g., Embryo-lethality, Developmental Abnormalities)

Exposure of fish eggs to TCDD results in a characteristic suite of developmental abnormalities and, ultimately, mortality. oup.comoup.com While TCDD generally does not increase mortality during the egg stage or affect the timing of hatching, signs of toxicity become apparent in the larval stages, often during the period from hatching through the absorption of the yolk sac. oup.comnih.gov

Commonly observed signs of TCDD toxicity in the early life stages of fish include:

Edema: Severe fluid accumulation, particularly pericardial (around the heart) and yolk sac edema, is a hallmark of TCDD poisoning in fish larvae. oup.comnih.govnih.gov

Hemorrhaging: Bleeding is another frequent sign of toxicity. oup.com

Craniofacial Malformations: Deformities of the jaw and other head structures are consistently reported. oup.comnih.govnih.gov

Cardiovascular Dysfunction: TCDD induces severe hemodynamic changes, such as slowed blood flow and reduced heart rate, which often precede or coincide with visible deformities. nih.govnih.gov In zebrafish, for instance, TCDD exposure leads to reduced cardiac output and can impair heart valve formation. nih.gov

Growth Retardation: Exposed fry often exhibit stunted growth. nih.govuu.nl

Skeletal Deformities: Besides craniofacial issues, underdevelopment of the swim bladder is also noted. nih.govnih.gov

The sensitivity to TCDD varies significantly among fish species. oup.com Studies have established lethal concentration (LC50) values based on the concentration of TCDD in the eggs. For example, lake trout are exceptionally sensitive, showing significant mortality at egg concentrations as low as 40 pg/g. oup.com In contrast, other species like zebrafish are considerably less sensitive. oup.com A comparative study on seven freshwater fish species found that signs of toxicity were consistent across species, suggesting a common mechanism of action. oup.com

Table 1: Comparative Early Life Stage Toxicity of TCDD in Various Fish Species

| Species | No-Observed-Effect Concentration (NOEC) (pg/g egg) | Lowest-Observed-Effect Concentration (LOEC) (pg/g egg) | Egg LC50 (pg/g egg) | Key Toxic Effects Observed |

| Lake Herring (Coregonus artedii) | 175 | 270 | 567 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| Fathead Minnow (Pimephales promelas) | 315 | 450 | 539 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| White Sucker (Catostomus commersoni) | 360 | 540 | 725 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| Northern Pike (Esox lucius) | 400 | 700 | 1,060 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| Channel Catfish (Ictalurus punctatus) | 390 | 690 | 1,330 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| Medaka (Oryzias latipes) | 800 | 1,200 | 2,100 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

| Zebrafish (Danio rerio) | 424 | 2,000 | 2,610 | Decreased survival and growth, edema, hemorrhaging, craniofacial malformations |

Source: Data compiled from Elonen et al., 1998. oup.com

Histological examinations reveal widespread tissue damage in TCDD-exposed larvae, including necrosis of renal tubules, hepatocytes, and pancreatic tissue, as well as arrested gill development. nih.gov

Reproductive Effects in Fish and Invertebrates

Chronic dietary exposure in adult zebrafish has been shown to decrease the Ovarian Somatic Index (a measure of ovary size relative to body size) and, at higher concentrations, cause ovarian necrosis. oup.com Furthermore, research using single-cell RNA sequencing on zebrafish exposed to TCDD during sexual differentiation revealed a sharp decrease in late-stage sperm cells (spermatids and spermatozoa) and an increase in germ cell apoptosis, leading to infertility. oup.com

Transgenerational effects have also been documented. nih.gov The unexposed offspring (F1 generation) of zebrafish parents who were exposed to TCDD during their early development showed increased mortality, developmental abnormalities, and reduced reproductive capacity themselves. nih.gov This suggests that the adverse effects of TCDD can persist across generations, potentially contributing to population declines in sensitive species. nih.gov

In contrast to the high sensitivity of vertebrates, aquatic invertebrates appear to be relatively unaffected by TCDD, allowing them to accumulate the compound and serve as a vector for its transfer up the food chain to fish. oup.com

Sublethal Behavioral and Physiological Alterations

Beyond overt lethality and reproductive failure, TCDD induces a range of sublethal physiological and behavioral changes in aquatic organisms. The cardiovascular system is a primary target. nih.govnih.gov Even at sublethal doses where edema may not be present, TCDD can cause reduced cardiac output. nih.gov These effects on the heart can be persistent, with cardiovascular toxicity observed in adult zebrafish that were exposed only during their early development. nih.gov

TCDD is also a known endocrine disruptor, and its effects on reproductive hormones and receptors are a key aspect of its toxicity. nih.govoup.com Physiologically, TCDD exposure can lead to a "wasting syndrome," characterized by a reduction in food intake and progressive weight loss. nih.govcdc.gov Histopathological effects include lesions in epithelial tissues like the gills, liver, and pancreas. nih.gov

Development of the sensory systems, which are critical for survival behaviors such as finding food, mating, and avoiding predators, can also be disrupted. nih.gov For example, TCDD exposure has been shown to disrupt the development of the inner ear in zebrafish. nih.gov In mice, TCDD has been shown to induce depression-like phenotypes, characterized by reduced self-care and behaviors indicating anhedonia and despair, suggesting that the compound can significantly alter neurological function and behavior. nih.gov

Effects on Terrestrial and Avian Organisms

Exposure Pathways and Accumulation in Wildlife

TCDD is a persistent environmental contaminant that bioaccumulates in food chains. oup.comepa.gov For terrestrial and avian wildlife, the primary route of exposure is through the diet. epa.govnih.gov Due to its high lipophilicity (affinity for fats) and low water solubility, TCDD binds to sediment and organic matter in aquatic environments. uu.nlepa.gov From there, it enters the food web, accumulating in invertebrates and fish, which are then consumed by piscivorous (fish-eating) wildlife such as birds and mammals. epa.govnih.gov

This process of biomagnification leads to progressively higher concentrations of TCDD in organisms at higher trophic levels. usgs.gov Once ingested, TCDD is readily absorbed and distributed throughout the body, accumulating primarily in fatty tissues and the liver. usgs.govosti.gov Its resistance to metabolic breakdown contributes to its long retention time in the body. epa.gov For example, in rainbow trout, the greatest portion of the total TCDD body burden was found in muscle tissue, with significant amounts also accumulating in the liver and ovaries as they developed. usgs.gov This maternal transfer of TCDD to eggs is a critical exposure route for the next generation of both fish and avian species. usgs.govnih.gov

Observed Effects in Avian Species

Avian species, particularly those that consume fish from contaminated aquatic systems, are at risk from TCDD exposure. nih.gov Contamination has been linked to decreased reproductive success in some wild bird populations. nih.gov TCDD is known to be an endocrine disruptor and can alter estrogenic status in laboratory animals, a mechanism that is also relevant for birds. nih.gov

Research involving the injection of TCDD into the eggs (in ovo exposure) of various bird species has been conducted to understand its developmental effects. One study compared the effects on domestic chickens (Gallus gallus), domestic pigeons (Columba livia), and great blue herons (Ardea herodias). nih.gov

In female pigeons exposed late in incubation, TCDD caused an elevation in hepatic estrogen receptor concentrations and a decrease in plasma estradiol (B170435) concentrations at hatch. nih.gov

However, in chickens, pigeons, and herons exposed to low doses early in incubation, there were no significant effects on hepatic estrogen receptor levels or plasma estradiol concentrations. nih.gov

These findings suggest that the timing of exposure during embryonic development is a critical factor in determining the type and severity of toxic effects in birds. nih.gov

Advanced Analytical Methodologies for 2,3,7 Trichlorodibenzo P Dioxin in Environmental and Biotic Samples

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of 2,3,7,8-TCDD is the preparation and extraction of the sample. This phase aims to efficiently remove the analyte from its matrix while minimizing the co-extraction of interfering compounds. nih.gov Before extraction, samples are typically spiked with an isotopically labeled internal standard, such as ¹³C₁₂-2,3,7,8-TCDD, to monitor and correct for losses throughout the analytical process. epa.govepa.govwell-labs.com

The choice of extraction method is highly dependent on the sample matrix. well-labs.comepa.gov Different matrices require specific approaches to effectively release the hydrophobic 2,3,7,8-TCDD.

Soil and Sediment: For solid matrices like soil and sediment, pressurized fluid extraction (PFE) and Soxhlet extraction are commonly employed. epa.govnih.gov PFE uses elevated temperatures and pressures to decrease extraction times and solvent consumption. epa.gov Soxhlet extraction, a more traditional method, involves continuously washing the sample with a solvent like toluene (B28343) for an extended period (e.g., 15 hours). nih.gov

Water: Liquid-liquid extraction is a standard technique for aqueous samples. A measured volume of water, often one liter, is extracted with an organic solvent such as methylene (B1212753) chloride in a separatory funnel. epa.gov For trace analysis, large-volume sampling may be necessary to achieve the required detection limits. epa.gov Solid-phase microextraction (SPME) has also been developed as a rapid alternative for water samples. researchgate.net

Biota (Tissues): Biological tissues, particularly those with high lipid content like fish and adipose tissue, present significant challenges due to matrix interferences. publications.gc.ca Common preparation involves digestion with ethanolic potassium hydroxide (B78521) (KOH) to break down fats, followed by extraction with a nonpolar solvent like hexane. nih.gov Gel-permeation chromatography (GPC) is often used as a preliminary cleanup step to remove lipids. publications.gc.ca

Table 1: Matrix-Specific Extraction Techniques for 2,3,7,8-TCDD Analysis

| Matrix | Common Extraction Technique(s) | Description | Key References |

|---|---|---|---|

| Soil/Sediment | Pressurized Fluid Extraction (PFE) | Uses elevated temperature and pressure with solvents like acetone/toluene to rapidly extract analytes. | epa.gov |

| Soxhlet Extraction | Continuous extraction with a solvent (e.g., toluene) over several hours. | nih.gov | |

| Water | Liquid-Liquid Extraction | Partitioning of the analyte from the aqueous phase into an immiscible organic solvent (e.g., methylene chloride). | epa.gov |

| Solid-Phase Microextraction (SPME) | A fiber coated with a polymeric phase is exposed to the sample to adsorb the analyte, followed by thermal desorption. | researchgate.net |

| Biota (e.g., Fish Tissue) | Alkaline Digestion + Solvent Extraction | Digestion with KOH to saponify lipids, followed by extraction with hexane. | nih.gov |

Following extraction, the resulting extract contains 2,3,7,8-TCDD along with a multitude of other co-extracted compounds that can interfere with analysis. epa.gov Therefore, a multi-step cleanup and fractionation procedure is essential to isolate the analyte from these interferences. nih.govj2scientific.com This is typically achieved using column chromatography with various adsorbent materials. taylorfrancis.com

Automated multi-column systems are often used to improve efficiency and reproducibility. j2scientific.comfms-inc.com A common sequence involves:

Acid/Base Silica (B1680970) Gel: Columns packed with silica gel impregnated with sulfuric acid and sodium hydroxide are used to remove acidic and basic interferences. youtube.com

Alumina (B75360) Column: An alumina column provides further cleanup, separating the dioxins from other compounds like polychlorinated biphenyls (PCBs). publications.gc.carsc.org

Carbon Column: A column containing activated carbon dispersed on a support is highly effective for isolating planar molecules like 2,3,7,8-TCDD from non-planar compounds. The dioxins are adsorbed onto the carbon and then selectively eluted, often by reversing the column flow and using a strong solvent like toluene. youtube.com

For samples with high lipid content, gel-permeation chromatography (GPC) is a crucial step to separate the target analytes from large molecules like lipids based on their size. publications.gc.ca

Table 2: Common Adsorbents for Sample Cleanup in Dioxin Analysis

| Adsorbent | Purpose | Interferents Removed | Key References |

|---|---|---|---|

| Silica Gel (Acid/Base Modified) | Removal of polar and oxidizable compounds | Acidic and basic organic compounds | youtube.com |

| Alumina | Fractionation and removal of interferences | PCBs, other chlorinated compounds | publications.gc.carsc.org |

| Florisil | Cleanup and fractionation | Polar interferences, pesticides | epa.govyoutube.com |

| Activated Carbon | Isolate planar molecules | Non-planar compounds (e.g., many PCBs) | youtube.com |

| Gel-Permeation Chromatography (GPC) | Size-exclusion chromatography | Lipids, proteins, and other large macromolecules | publications.gc.ca |

Chromatographic Separation Techniques

After extensive cleanup, the purified extract is analyzed by gas chromatography (GC) to separate 2,3,7,8-TCDD from any remaining isomers and congeners. taylorfrancis.com This separation is critical because toxicity varies dramatically between different dioxin isomers, with the 2,3,7,8-substituted form being the most toxic. nih.govchromatographyonline.com

High-resolution gas chromatography (HRGC) is the standard for dioxin analysis, providing the necessary resolving power to separate the 22 different tetrachlorodibenzo-p-dioxin (TCDD) isomers. nih.govosti.gov The primary goal is to achieve baseline separation of the toxic 2,3,7,8-TCDD isomer from its closely eluting, less toxic isomers. chromatographyonline.com The performance of the separation is often evaluated by the valley resolution between the 2,3,7,8-TCDD peak and its nearest neighbors, with regulatory methods like EPA 1613B specifying a maximum valley height (e.g., less than 25%). chromatographyonline.com

The separation is performed using high-resolution capillary columns, which are long (e.g., 30-60 meters), narrow-bore columns with a thin film of stationary phase coated on the inner wall. epa.govwell-labs.comchromatographyonline.com The choice of stationary phase is crucial for achieving isomer specificity. chromatographyonline.com

Primary Columns: A nonpolar or semi-polar column, such as one with a 5% phenyl dimethylpolysiloxane stationary phase (e.g., DB-5), is often used for the initial analysis. well-labs.comchromatographyonline.com

Confirmation Columns: If co-elution is suspected, particularly for furan (B31954) isomers, a second analysis on a confirmation column with a different polarity is required. chromatographyonline.com A high-polarity cyanopropylphenyl-based column (e.g., SP-2330 or SP-2331) is frequently used for this purpose as it can resolve isomers that co-elute on the primary column. epa.govwell-labs.comchromatographyonline.com

Table 3: Typical Capillary GC Columns for 2,3,7,8-TCDD Isomer-Specific Analysis

| Column Type | Stationary Phase | Application | Key References |

|---|---|---|---|

| Primary Column | 5% Phenyl Polysiloxane (e.g., DB-5) | General-purpose analysis and separation of TCDD isomers. | well-labs.comchromatographyonline.com |

| Confirmation Column | High-Polarity Cyanopropylphenyl (e.g., SP-2330, SP-2331) | Confirmation of isomer identity, particularly for resolving 2,3,7,8-TCDF from interferences. | epa.govchromatographyonline.com |

Mass Spectrometric Detection and Quantification

The definitive detection and quantification of 2,3,7,8-TCDD at trace levels is accomplished using mass spectrometry (MS). nih.gov High-resolution mass spectrometry (HRMS) coupled with HRGC is considered the "gold standard" for dioxin analysis due to its exceptional sensitivity and specificity. well-labs.comchromatographyonline.comchromatographyonline.com

The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific mass-to-charge ratios (m/z) characteristic of the target analyte and its labeled internal standard. epa.govpublications.gc.ca For 2,3,7,8-TCDD, the instrument monitors the two most abundant ions in its molecular isotope cluster (e.g., m/z 320 and 322). Identification is confirmed if the chromatographic retention time matches that of an authentic standard and the ratio of the two monitored ions falls within a specified tolerance of the theoretical value. well-labs.com

Quantification is performed using the isotope dilution method. isotope.com Since a known amount of a ¹³C-labeled internal standard is added at the beginning of the sample preparation, the ratio of the response of the native analyte to the labeled standard allows for a highly accurate calculation of the native analyte's concentration, automatically correcting for any losses during extraction and cleanup. well-labs.comepa.gov This method enables the reliable measurement of 2,3,7,8-TCDD at femtogram (10⁻¹⁵ g) levels. epa.gov While HRGC-HRMS is the benchmark, methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) are also gaining acceptance as a suitable alternative for the sensitive and selective analysis of dioxins. chromatographyonline.comshimadzu.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) |

| 2,3,7-Trichlorodibenzo-p-dioxin |

| ¹³C₁₂-2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) |

| Acetone |

| Hexane |

| Methylene chloride |

| Polychlorinated biphenyls (PCBs) |

| Sodium hydroxide |

| Sulfuric acid |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with high-resolution gas chromatography (HRGC), is the gold standard for the analysis of dioxins, including 2,3,7-TriCDD. wikipedia.org This technique offers exceptional selectivity and sensitivity, which are essential for distinguishing the target analyte from a complex matrix of other compounds.

HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the differentiation of molecules with the same nominal mass but different elemental compositions. This capability is critical for resolving 2,3,7-TriCDD from other co-eluting chlorinated compounds that could otherwise lead to false-positive results. The use of isotopically labeled internal standards is a standard practice in HRGC/HRMS analysis to ensure accurate quantification by accounting for any analyte loss during sample preparation and analysis. wikipedia.org

Low-Resolution Mass Spectrometry (LRMS) with Tandem Mass Spectrometry (MS/MS)

While HRMS is the preferred method, Low-Resolution Mass Spectrometry (LRMS) coupled with tandem mass spectrometry (MS/MS) offers a viable and more accessible alternative for the analysis of 2,3,7-TriCDD. dokumen.pub Tandem mass spectrometry significantly enhances the selectivity of LRMS by performing two stages of mass analysis. dokumen.pubnih.gov

In an MS/MS experiment, a specific precursor ion corresponding to 2,3,7-TriCDD is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. This process of selecting a specific precursor-to-product ion transition provides a high degree of certainty in the identification of the target compound, even in the presence of a complex sample matrix. nih.gov The specificity of MS/MS detection can significantly reduce the need for extensive sample cleanup, which in turn can decrease analysis time and cost. dokumen.pub

Quantification Approaches and Detection Limits

The quantification of 2,3,7-TriCDD in environmental and biotic samples typically involves the use of an internal standard method with isotopically labeled analogues of the target compound. This approach corrects for variations in extraction efficiency and instrument response. The concentration of the native 2,3,7-TriCDD is determined by comparing its response to that of the known amount of the added labeled standard. wikipedia.org

Detection limits for 2,3,7-TriCDD are highly dependent on the analytical method employed and the sample matrix. For HRGC/HRMS, detection limits in the picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) range can be achieved for a 1-gram environmental sample. who.int This level of sensitivity is often necessary to measure the toxicologically relevant concentrations of this compound. For LRMS/MS methods, while generally less sensitive than HRMS, detection limits can still be in the low picogram per gram (pg/g) range, making it suitable for many screening and monitoring applications. clu-in.org

| Analytical Method | Typical Detection Limit Range (pg/g) | Key Advantages | Key Limitations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | < 1 | High selectivity and sensitivity, considered the "gold standard". wikipedia.org | High cost, requires specialized expertise. |

| Low-Resolution Mass Spectrometry with Tandem Mass Spectrometry (LRMS/MS) | 1 - 10 | Good selectivity, lower cost than HRMS, reduced need for extensive sample cleanup. dokumen.pub | Generally less sensitive than HRMS. |

Bioanalytical Techniques for Dioxin-like Activity Assessment

Cell-Based Bioassays (e.g., H4IIE Bioassay)

Cell-based bioassays, such as the H4IIE bioassay, are widely used to screen for dioxin-like activity. researchgate.net The H4IIE cell line is derived from a rat hepatoma and contains the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of dioxins. who.int When exposed to compounds like 2,3,7-TriCDD, the AhR is activated, leading to the induction of specific enzymes, such as cytochrome P4501A1 (CYP1A1). researchgate.net

The H4IIE bioassay measures the induction of ethoxyresorufin-O-deethylase (EROD) activity, which is catalyzed by CYP1A1. The level of EROD activity is proportional to the total dioxin-like potency of the sample. researchgate.net This allows for the determination of a Toxic Equivalency (TEQ) value, which represents the combined toxicity of all dioxin-like compounds in the sample relative to TCDD. synectics.net

Application in Environmental Monitoring

Bioanalytical techniques like the H4IIE bioassay are valuable tools for environmental monitoring because they are relatively rapid and cost-effective compared to instrumental analysis. clu-in.org They can be used to screen a large number of samples to identify those that require further, more detailed analysis by HRGC/HRMS. clu-in.orgcolab.ws This tiered approach, combining bioassays for initial screening with instrumental methods for confirmation and congener-specific quantification, provides an efficient and comprehensive strategy for assessing dioxin contamination in the environment. clu-in.org

| Bioanalytical Technique | Principle | Application in Environmental Monitoring |

|---|---|---|

| H4IIE Bioassay | Measures the induction of EROD activity in rat hepatoma cells in response to AhR agonists. researchgate.net | Screening of environmental samples for total dioxin-like activity, prioritization of samples for instrumental analysis. clu-in.org |

Challenges in Trace Analysis and Quality Control

The trace analysis of 2,3,7-TriCDD is fraught with challenges that necessitate stringent quality control measures. One of the primary difficulties is the potential for interference from other compounds present in the sample matrix, which can be thousands or even millions of times more abundant than the target analyte. who.int These interferences can co-elute with 2,3,7-TriCDD and have similar mass spectral characteristics, leading to inaccurate results.

Interference Elimination

The accurate quantification of 2,3,7-TrCDD is critically dependent on the elimination of interferences from the sample matrix. Environmental and biotic samples are inherently complex, containing a vast array of organic compounds that can co-extract with the target analyte and interfere with its detection. These interferences can mask the analyte signal or produce false positives. nih.govresearchgate.net Therefore, a multi-step cleanup procedure is an indispensable part of the analytical workflow.

Common Interference Sources:

Matrix Interferences: Co-extracted substances from the sample itself, such as lipids (in fatty tissues and milk), humic acids (in soil and sediment), and other natural organic matter, are major sources of interference. lgcstandards.com

Chemically Similar Compounds: Other chlorinated compounds, such as polychlorinated biphenyls (PCBs), polychlorinated diphenyl ethers (PCDEs), and other PCDD/PCDF congeners, have similar chemical properties and can co-elute with 2,3,7-TrCDD during chromatographic separation. taylorfrancis.comnih.gov

Method-Induced Interferences: Contaminants present in solvents, reagents, glassware, and other laboratory apparatus can introduce artifacts that interfere with the analysis. epa.gov

Cleanup Techniques: To remove these interferences, sample extracts are subjected to a series of chromatographic cleanup steps. These procedures separate the target analytes from interfering compounds based on differences in their polarity, planarity, and size. While specific protocols for 2,3,7-TrCDD are not extensively documented, the techniques are adapted from general dioxin analysis methods. taylorfrancis.com

A typical cleanup sequence may involve the following steps:

Acid-Base Washing: The extract is washed with concentrated sulfuric acid to remove oxidizable organic compounds, followed by a base wash to remove acidic interferences.

Column Chromatography: The extract is passed through one or more columns packed with different adsorbent materials. Each material targets specific types of interferences:

Silica Gel: Often modified with sulfuric acid or potassium hydroxide, it removes easily oxidizable or acidic compounds. accustandard.com

Alumina: Separates compounds based on polarity and is effective at removing bulk lipid interferences. lgcstandards.com

Florisil: A magnesium-silica gel adsorbent used for separating pesticides and other polar compounds. taylorfrancis.com

Carbon Column: A column containing activated carbon is highly effective for isolating planar molecules like PCDDs from non-planar interferences such as PCBs. The PCDDs are strongly adsorbed to the carbon and are subsequently eluted with a reverse flow of a solvent like toluene. taylorfrancis.com

The selection and sequence of these cleanup steps are tailored to the specific matrix being analyzed to ensure the final extract is sufficiently clean for instrumental analysis.

Standardization and Inter-laboratory Comparison

Standardization is paramount for ensuring the accuracy, precision, and comparability of analytical data for 2,3,7-TrCDD. The primary method for standardization in dioxin analysis is the isotope dilution technique . nih.gov

Isotope Dilution Method: Before extraction, every sample is spiked with a known amount of an isotopically labeled version of the target analyte (e.g., 2,3,7-TrCDD labeled with Carbon-13, ¹³C₁₂). This labeled compound serves as an internal standard. epa.gov Because the labeled standard has nearly identical chemical and physical properties to the native (unlabeled) analyte, it experiences the same losses during the extraction and cleanup procedures.

By measuring the ratio of the native analyte to the labeled internal standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. This approach significantly improves the precision and accuracy of the results. nih.gov

Calibration and Quality Control: The GC/MS instrument is calibrated using certified reference standards containing known concentrations of both native and labeled analytes. epa.gov To ensure the ongoing quality of the data, laboratories regularly analyze quality control (QC) samples, including:

Method Blanks: Samples of clean matrix are processed and analyzed alongside actual samples to check for laboratory contamination. epa.gov

Spiked Samples: A known amount of the native analyte is added to a sample to assess the method's accuracy and recovery. epa.gov

Certified Reference Materials (CRMs): These are materials (e.g., sediment, fish tissue) with well-characterized concentrations of dioxins, used to validate the entire analytical method. lgcstandards.comaccustandard.com

While major inter-laboratory studies have been conducted for dioxins and dioxin-like compounds in various matrices like food and fish, they have historically focused on the 17 most toxic, 2,3,7,8-substituted PCDD/PCDF congeners due to regulatory and toxicological importance. nih.govunit.nowaters.com Specific inter-laboratory data focusing solely on 2,3,7-TrCDD is not widely available, but the performance of laboratories is generally judged on their ability to accurately quantify the range of regulated congeners, which demonstrates their capability with the required analytical techniques. unit.no The agreement among expert laboratories for the regulated dioxins is generally good, with relative standard deviations for total TEQ often between 8-15%, demonstrating the maturity of the analytical methods. unit.no

Environmental Transformation and Degradation Processes of 2,3,7 Trichlorodibenzo P Dioxin

Biotic Degradation: Microbial and Fungal Pathways

The persistence of 2,3,7-trichlorodibenzo-p-dioxin (2,3,7-TriCDD) in the environment is a significant concern due to its toxicity. However, various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound through different metabolic pathways. These biotic degradation processes are crucial for the natural attenuation of dioxin contamination.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, microorganisms primarily utilize oxygen-dependent enzymes to initiate the breakdown of 2,3,7-TriCDD. The initial step often involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic rings of the dioxin molecule. This process leads to the formation of unstable cis-dihydrodiols, which can then undergo further enzymatic reactions.

The bacterium Sphingomonas wittichii RW1, known for its ability to degrade dibenzo-p-dioxin (B167043), has been shown to transform various chlorinated dioxins. nih.gov While specific studies on 2,3,7-TriCDD by this strain are limited, its documented ability to degrade other congeners like 2,7-dichloro- and 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) suggests a potential pathway for 2,3,7-TriCDD as well. nih.gov The typical aerobic pathway involves initial dioxygenation, followed by dearomatization, meta-cleavage of the resulting catechols, and subsequent entry into central metabolic pathways. nih.gov

Anaerobic Reductive Dechlorination

In anaerobic environments, a key degradation mechanism for chlorinated compounds like 2,3,7-TriCDD is reductive dechlorination. This process involves the removal of chlorine atoms from the dioxin molecule, with the compound serving as an electron acceptor. Microorganisms mediate this reaction by transferring electrons to the chlorinated substrate, leading to the replacement of a chlorine atom with a hydrogen atom.

Studies on other polychlorinated dibenzo-p-dioxins (PCDDs) have demonstrated that anaerobic microbial consortia can sequentially remove chlorine atoms, reducing the toxicity of the congeners. acs.orgacs.org For instance, research on 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) has shown its dechlorination to various trichloro- and dichloro-dibenzo-p-dioxins by anaerobic mixed cultures from river sediments. acs.org This process is significant because the degree of toxicity of dioxin congeners is closely linked to the number and position of chlorine atoms. The removal of lateral chlorines (at positions 2, 3, 7, and 8) is particularly important for detoxification. researchgate.net While direct evidence for the anaerobic reductive dechlorination of 2,3,7-TriCDD is part of the broader study of PCDD degradation, the established pathways for other congeners strongly suggest its feasibility.

Role of Specific Microbial Consortia and Fungi (e.g., Penicillium, Sphingomonas, Geobacillus)

Several specific microbial genera and consortia have been identified as key players in the degradation of dioxins.

Penicillium : Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including dioxins. d-nb.info A strain identified as Penicillium sp. QI-1, isolated from activated sludge, demonstrated a high degradation rate for 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), achieving 87.9% degradation within six days under optimal conditions. nih.gov This suggests that Penicillium species possess the enzymatic machinery, likely involving extracellular enzymes like laccases and peroxidases, to break down the stable structure of dioxins. d-nb.infovu.nl

Sphingomonas : Bacteria from the genus Sphingomonas are well-documented for their ability to degrade aromatic compounds. Sphingomonas wittichii RW1 is a notable example that can utilize dibenzo-p-dioxin and some of its chlorinated derivatives as a sole carbon and energy source. nih.gov This bacterium initiates the degradation by an angular dioxygenation adjacent to the ether bridge. Studies have shown that Sphingomonas species are often dominant in microbial communities from dioxin-contaminated soils that exhibit degradation activity. nih.gov

Geobacillus : Thermophilic bacteria of the genus Geobacillus have also been investigated for their dioxin-degrading capabilities. A cell-free extract from Geobacillus sp. UZO 3 was found to reductively cleave the diaryl ether bonds of 2,3,7,8-TCDD. researchgate.net This indicates a novel enzymatic mechanism for dioxin degradation that differs from the typical dioxygenase attack.

A microbial consortium from a dioxin-contaminated site in Vietnam, dominated by bacteria from the genera Bordetella, Achromobacter, Sphingomonas, and Pseudomonas, showed significant degradation of 2,3,7,8-TCDD. nih.govfrontiersin.org This highlights the importance of microbial consortia, where different species may act synergistically to achieve more effective degradation than individual strains.

Interactive Data Table: Microbial Degradation of Dioxins

| Microorganism/Consortium | Dioxin Congener | Degradation Rate/Efficiency | Key Findings |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | 87.9% in 6 days | Optimal degradation at 31°C and pH 7.4. nih.gov |

| Sphingomonas wittichii RW1 | 2,7-DCDD, 1,2,3,4-TCDD | Transformation to chlorinated catechols | Demonstrates dioxygenase activity on chlorinated dioxins. nih.gov |

| Geobacillus sp. UZO 3 | 2,3,7,8-TCDD | Reductive cleavage of ether bonds | Produces chlorinated hydroxydiphenyl ether intermediates. researchgate.net |

| Microbial Consortium (Vietnam soil) | 2,3,7,8-TCDD | Up to 94% in 60 days | Dominated by Bordetella, Achromobacter, Sphingomonas, and Pseudomonas. nih.govfrontiersin.org |

Metabolite Identification and Degradation Pathways

The identification of metabolites is crucial for elucidating the degradation pathways of 2,3,7-TriCDD.

In aerobic pathways, the initial dioxygenation of the aromatic ring leads to the formation of corresponding catechols. For instance, the degradation of 2,7-dichlorodibenzo-p-dioxin (B167052) by Sphingomonas wittichii RW1 yielded 4-chlorocatechol. nih.gov For 2,3,7-TriCDD, a similar initial attack would be expected to produce chlorinated catechols.

The fungal degradation of 2,3,7,8-TCDD by Penicillium sp. QI-1 was found to proceed through several intermediates. nih.govnih.gov The identified metabolites included 4,5-dichloro-1,2-benzoquinone, 4,5-dichlorocatechol, 2-hydroxy-1,4-benzoquinone, 1,2,4-trihydroxybenzene, and β-ketoadipic acid. nih.govnih.gov This suggests a pathway involving initial ring cleavage followed by further oxidation and breakdown into smaller, less toxic compounds.

In human liver microsomes, the metabolism of 2,3,7-TriCDD has been shown to proceed via hydroxylation by cytochrome P450 enzymes to form 8-hydroxy-2,3,7-trichlorodibenzo-p-dioxin (8-OH-2,3,7-triCDD). nih.gov This hydroxylated metabolite can then be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), facilitating its excretion. nih.gov

The anaerobic reductive dechlorination pathway of 1,2,3,4-TCDD has been shown to produce 1,2,4-trichlorodibenzo-p-dioxin (B167082) and subsequently 1,3- and 2,3-dichlorodibenzo-p-dioxins. acs.org This stepwise removal of chlorine atoms is a key detoxification mechanism in anaerobic environments.

Interactive Data Table: Identified Metabolites in Dioxin Degradation

| Original Compound | Degrading System | Identified Metabolites | Pathway Type |

| 2,3,7,8-TCDD | Penicillium sp. QI-1 | 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-ketoadipic acid | Fungal (Aerobic) |

| 2,7-DCDD | Sphingomonas wittichii RW1 | 4-Chlorocatechol | Bacterial (Aerobic) |

| 1,2,3,4-TCDD | Anaerobic mixed culture | 1,2,4-TrCDD, 1,3-DCDD, 2,3-DCDD | Bacterial (Anaerobic) |

| 2,3,7-TriCDD | Human liver microsomes | 8-hydroxy-2,3,7-triCDD, 8-OH-2,3,7-triCDD-glucuronide | Mammalian Metabolism |

Abiotic Transformation Processes

In addition to biotic degradation, 2,3,7-TriCDD can be transformed in the environment through abiotic processes, with photolysis being a primary mechanism.

Photolysis and Photocatalytic Degradation

Photolysis is the breakdown of compounds by light. 2,3,7-TriCDD, like other PCDDs, can undergo direct photolysis when exposed to ultraviolet (UV) radiation from sunlight. This process typically involves the reductive dechlorination of the molecule, where a chlorine atom is replaced by a hydrogen atom. The rate of photolysis is generally faster for less chlorinated dioxins.

The efficiency of photolytic degradation can be significantly enhanced by the presence of photocatalysts. Materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and tin oxide (SnO₂) can absorb UV light and generate highly reactive oxygen species, such as hydroxyl radicals. iaea.org These radicals can then attack and break down the dioxin molecule.

Studies on the photocatalytic degradation of 2,3,7,8-TCDD have shown that the use of catalysts like silver-titanium oxide (AgTi) and silver-titanium doped Y-zeolite (AgTiY) can lead to high degradation efficiencies, reaching 98-99% after five hours of irradiation. mdpi.com The primary degradation product identified in this process was this compound, indicating a stepwise dechlorination pathway. mdpi.com The primary degradation pathway for direct photolysis is C-Cl cleavage, while for photocatalysis, it is often C-O cleavage of the ether bond. nih.gov

Chemical Oxidation and Reduction Reactions (e.g., Hydrogen Peroxide)

The chemical breakdown of 2,3,7-TCDD can be achieved through oxidation and reduction reactions, which involve the transfer of electrons. Advanced oxidation processes (AOPs) are a key area of research for the degradation of persistent organic pollutants like dioxins.

Theoretical investigations into the reaction between hydrogen peroxide (H₂O₂) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) show that neutral H₂O₂ reacts with TCDD with relative difficulty. mdpi.com However, the reactivity is significantly enhanced under alkaline conditions where H₂O₂ exists as the hydroperoxide anion (HO₂⁻). mdpi.com This anion can react with TCDD via two primary mechanisms:

Nucleophilic Substitution: The terminal oxygen atom of the hydroperoxide anion attacks a carbon atom attached to a chlorine atom on the TCDD molecule. This leads to the displacement of a chlorine atom and the formation of an intermediate compound containing an O-O bond. mdpi.com

Nucleophilic Addition: The hydroperoxide anion can also attach to a carbon atom that is part of the C-O ether linkage in the TCDD structure. This results in the cleavage of the C-O bond and the formation of a different intermediate, which also contains an O-O bond. mdpi.com

These intermediates are unstable and can subsequently break down into various radical species. mdpi.com

Experimental studies have demonstrated the efficacy of a mixed reagent of ferric chloride (FeCl₃) and hydrogen peroxide in degrading dichlorodibenzo-p-dioxin (DCDD), a related compound. One study found that a mixture of 8 mM FeCl₃ and 1% H₂O₂ resulted in approximately 50% degradation of DCDD within 6 hours at 27°C, and over 90% degradation within 24 hours. nih.gov The degradation was significantly accelerated by temperature, achieving nearly 100% removal within 15 minutes at 70°C. nih.gov This suggests that Fenton-like reactions, which generate highly reactive hydroxyl radicals, can be an effective method for the chemical oxidation of dioxins.

Hydrolysis and Other Environmental Reactions

Hydrolysis, the reaction with water, is not a significant degradation pathway for 2,3,7-TCDD under typical environmental conditions. Due to its very low water solubility, the majority of TCDD in aquatic environments is associated with sediments and suspended particles, limiting its interaction with water for hydrolysis. epa.gov

However, other environmental transformation processes are relevant:

Photolysis: The primary degradation process for TCDD on surfaces exposed to sunlight is photolysis, or breakdown by light. epa.govnih.gov When present as a contaminant in thin films of herbicides on leaves, soil, or glass plates, most or all of the TCDD can be lost in a single day, primarily through photochemical dechlorination. nih.govcapes.gov.br In aquatic environments, the half-life for photolysis at the water's surface is estimated to be between 21 hours in summer and 118 hours in winter, though this rate decreases with water depth. epa.gov

Biodegradation: While generally resistant to biodegradation, certain microorganisms have shown the ability to degrade TCDD. epa.gov For instance, some white-rot fungi produce extracellular enzymes, like laccases, that can break down TCDD. vu.nlvu.nl One study isolated a fungal strain, Penicillium sp. QI-1, which was able to degrade 87.9% of a 1 µg/mL TCDD concentration within six days under optimal conditions (31°C and pH 7.4). nih.gov The degradation pathway involved the formation of intermediates such as 4,5-Dichlorocatechol and β-ketoadipic acid. nih.gov The half-life for this specific biodegradation process was calculated to be 5.21 days. nih.gov

Thermal Degradation and Incineration Byproducts

Thermal processes, particularly incineration, are a major focus in the study of both the destruction and unintentional formation of 2,3,7-TCDD.

Destruction Efficiency at High Temperatures

High-temperature incineration is an effective method for destroying dioxins. Generally, TCDD is not considered a highly thermally stable compound in the presence of oxygen. tandfonline.com Research indicates that at a temperature of 700°C, a 99.9% destruction efficiency of dioxins can be achieved. tandfonline.com Modern incinerators aim for high-temperature combustion (above 800°C or 850°C) to ensure the complete breakdown of these compounds. spring8.or.jpnih.gov However, some studies suggest that temperatures exceeding 900°C in oxygen-deficient conditions are necessary for complete decomposition. tandfonline.com

| Temperature (°C) | Destruction Efficiency | Notes |

| 700 | 99.9% | In the presence of oxygen. tandfonline.com |

| > 850 | Significant reduction | Combustion at temperatures above 850°C significantly reduces dioxin formation. nih.gov |

| > 900 | Complete decomposition | Required for complete breakdown, especially in oxygen-deficient zones. tandfonline.com |

Mechanisms of Formation During Incomplete Combustion

Paradoxically, the same thermal processes used to destroy dioxins can also create them if combustion is incomplete or if conditions in cooler, post-combustion zones are favorable. spring8.or.jpepa.gov 2,3,7-TCDD is an unintentional byproduct of burning organic materials in the presence of chlorine. epa.govwikipedia.org Several mechanisms for its formation have been identified:

Gas-Phase Precursor Formation: This homogeneous reaction occurs at temperatures between 500°C and 700°C. ifrf.net It involves the combination of chlorinated precursor molecules, such as chlorophenols, to form TCDD. tandfonline.comifrf.net For example, two dichlorophenol molecules can combine to directly form TCDD. ifrf.net

'De-novo' Synthesis: This is considered the most significant formation mechanism and occurs at lower temperatures, typically between 150°C and 400°C (most actively around 300°C), in post-combustion zones like flue gas cleaning systems. ifrf.nettandfonline.com It is a heterogeneous catalytic reaction where carbon sources on fly ash particles react with chlorine in the presence of metal catalysts, particularly copper compounds like copper(II) chloride (CuCl₂). spring8.or.jpifrf.net The process synthesizes dioxins "from scratch" rather than from complex chlorinated precursors. ifrf.net

Formation from Non-chlorinated Precursors: At temperatures of 500-700°C, non-chlorinated organic compounds with similar ring structures, such as lignin (B12514952) found in paper and wood, can be split and subsequently chlorinated to form dioxins. ifrf.net

The presence of a chlorine source, an organic carbon source, oxygen, and a catalyst are all necessary factors for the formation of PCDD/Fs during incineration. tandfonline.com

Toxicological Profile

Hepatic Effects

The liver is a primary target organ for dioxin toxicity. nih.gov Exposure can lead to changes in liver enzymes and lipid metabolism. nih.govnih.govoup.com Studies have shown that TCDD can induce lipid accumulation in the liver. oup.com

Immunological Effects

The immune system is also sensitive to the effects of dioxins. nih.gov Exposure has been shown to cause immunosuppression. nih.govmdpi.com

Carcinogenicity

2,3,7,8-TCDD has been classified as a human carcinogen by the International Agency for Research on Cancer (IARC). wikipedia.orgnih.gov Epidemiological studies have shown an association between high exposure to TCDD and an increased risk of certain cancers. nih.gov

Environmental Regulatory and Policy Frameworks Concerning 2,3,7 Trichlorodibenzo P Dioxin and Pcdds

National Emission Standards and Pollution Control Regulations

In the United States, the Environmental Protection Agency (EPA) has been at the forefront of regulating dioxin emissions. These regulations span across various environmental media, including air and water, and are primarily enforced through key pieces of legislation.

Air Pollution Control Acts and Hazardous Air Pollutant Listings

The Clean Air Act (CAA) is a cornerstone of air quality regulation in the U.S. and directly addresses the issue of dioxins. clu-in.org 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (a specific congener of 2,3,7-TCDD) is listed as one of the original 189 hazardous air pollutants (HAPs) under the CAA. clu-in.org This listing mandates that companies with the potential to emit dioxins must implement control measures. clu-in.org

The National Emission Standards for Hazardous Air Pollutants (NESHAP) are a set of regulations issued by the EPA to control the emission of HAPs from various industrial sources. wikipedia.orgms.gov These standards require the implementation of Maximum Achievable Control Technology (MACT) to minimize emissions. wikipedia.org For sources like hazardous waste combustors, which include incinerators and kilns, the EPA has established specific NESHAP regulations that target pollutants such as PCDD/PCDF. federalregister.gov Dioxins and furans are also identified as mobile-source air toxics, indicating that regulations are to be developed for these sources as well. nih.govnih.gov Furthermore, 2,3,7,8-TCDD is recognized as one of the 33 HAPs that pose the greatest threat to public health in urban areas under the Urban Air Toxics Strategy. nih.govnih.gov

Water Quality Criteria and Effluent Guidelines

The Clean Water Act (CWA) provides the legal framework for regulating the discharge of pollutants into the waters of the United States. epa.gov Under the CWA, the discharge of wastewater containing PCDDs is regulated through the National Pollutant Discharge Elimination System (NPDES) permitting program. clu-in.orgepa.gov Industrial and municipal facilities that discharge directly into surface waters must obtain an NPDES permit. epa.gov

The EPA has established ambient water quality criteria for 2,3,7,8-TCDD to protect human health. usda.govepa.gov These criteria are recommendations for states to use in setting their own water quality standards. epa.gov The criteria are based on different exposure scenarios, such as the consumption of fish and shellfish, as well as drinking water. nih.gov For instance, the criterion based on the consumption of fish or shellfish and water is set at 5 x 10⁻⁹ micrograms per liter (µg/L), while the criterion based on fish or shellfish consumption alone is 5.1 x 10⁻⁹ µg/L. nih.gov It is important to note that these criteria are non-regulatory scientific assessments of ecological effects until they are adopted as part of state water quality standards. epa.gov

The Safe Drinking Water Act (SDWA) also plays a role by setting a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water at 0.00000003 milligrams per liter (mg/L), which is equivalent to 0.03 parts per trillion (ppt). clu-in.orgewg.org The Food and Drug Administration (FDA) has also set a maximum permissible level for 2,3,7,8-TCDD in bottled water at the same concentration. nih.gov

International Conventions and Agreements

The global nature of persistent organic pollutants (POPs) like 2,3,7-TCDD necessitates international cooperation. The most significant international agreement addressing these chemicals is the Stockholm Convention on Persistent Organic Pollutants.

The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs. iisd.orgwikipedia.orgepa.gov These chemicals are characterized by their persistence in the environment, ability to travel long distances, bioaccumulation in fatty tissues, and harmful effects on humans and wildlife. iisd.org Adopted in 2001 and entering into force in 2004, the Convention requires parties to take measures to eliminate or reduce the release of POPs into the environment. wikipedia.orgepa.gov

Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) are listed in Annex C of the Convention as unintentionally produced POPs. pops.int This means that parties to the Convention are obligated to take measures to reduce and, where feasible, ultimately eliminate the unintentional production and release of these substances. The Convention promotes the use of best available techniques and best environmental practices to prevent the formation and release of dioxins from sources such as industrial processes and waste incineration. pops.int

Environmental Monitoring Programs and Assessment Methodologies

Effective regulation and policy implementation rely on robust environmental monitoring programs and standardized assessment methodologies to determine the presence and concentration of 2,3,7-TCDD and other PCDDs in the environment.

Ambient Air and Water Quality Monitoring

Monitoring for dioxins in ambient air and water is crucial for assessing exposure and the effectiveness of control measures. In the U.S., the EPA has developed specific methods for detecting and quantifying these compounds.

For ambient air, monitoring programs have been established, particularly around sites with known contamination, such as Superfund sites. osti.gov These programs utilize specialized sampling and analytical procedures to measure concentrations of 2,3,7,8-TCDD in the air. osti.gov The National Dioxin Air Monitoring Network (NDAMN) is another key initiative that provides data on dioxin levels in the air across the country. epa.gov

For water quality, the EPA has established Method 613 for the determination of 2,3,7,8-TCDD in municipal and industrial discharges. epa.gov This gas chromatography/mass spectrometry (GC/MS) method is used for the final qualitative confirmation and quantification of the compound. epa.gov Additionally, Method 1613B is used for the analysis of tetra- through octa-chlorinated dioxins and furans in various environmental matrices, including water, using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for very low-level detection. epa.gov

Soil and Sediment Monitoring Programs

Soils and sediments are significant sinks for dioxins due to their persistent and hydrophobic nature. Monitoring these environmental compartments is essential for understanding the long-term contamination and potential for bioaccumulation.

The EPA has developed several methods for the analysis of PCDDs and PCDFs in soils and sediments. Method 8290A utilizes HRGC/HRMS to measure a wide range of chlorinated dioxins and furans in various media, including soil and sediment, at very low concentrations. epa.gov For screening purposes, Method 4430 provides a procedure for detecting PCDDs and PCDFs in soils and sediments using an aryl hydrocarbon receptor (AhR)-based polymerase chain reaction (PCR) assay, which correlates to the toxicity equivalent quotient (TEQ) of the sample. epa.govepa.gov While there have been no comprehensive national surveys of TCDD in sediments comparable to those for fish, numerous studies have focused on monitoring sediments in areas known to be contaminated. epa.gov

Table of Regulatory Standards and Guidelines for 2,3,7,8-Tetrachlorodibenzo-p-dioxin

| Regulation/Guideline | Agency/Convention | Medium | Standard/Value | Unit |

| Hazardous Air Pollutant | Clean Air Act (US EPA) | Air | Listed as a HAP | N/A |

| Water Quality Criterion (Fish & Water Consumption) | Clean Water Act (US EPA) | Water | 5 x 10⁻⁹ | µg/L |

| Water Quality Criterion (Fish Consumption Only) | Clean Water Act (US EPA) | Water | 5.1 x 10⁻⁹ | µg/L |

| Maximum Contaminant Level | Safe Drinking Water Act (US EPA) | Drinking Water | 0.00000003 | mg/L |

| Maximum Permissible Level | Food and Drug Administration (FDA) | Bottled Water | 3 x 10⁻⁸ | mg/L |

| Unintentionally Produced POP | Stockholm Convention | Environment | Listed in Annex C | N/A |

Future Research Directions in 2,3,7 Trichlorodibenzo P Dioxin Environmental Science

Advancements in Real-Time Environmental Monitoring

The development of real-time or near-real-time monitoring technologies for 2,3,7,8-TCDD is a significant area of future research. Traditional methods for detecting TCDD are often time-consuming and expensive, involving sample collection and subsequent analysis in a laboratory. ca.gov A primary challenge in the real-time monitoring of dioxins is the ability to distinguish the most toxic congeners from complex mixtures at very low concentrations. vu.nl

Current research is exploring the use of infrared laser spectroscopy for the quantitative analysis of various dioxin and furan (B31954) congeners. vu.nl This technology has shown promise in measuring the absorption spectra of these compounds dissolved in a solvent like carbon tetrachloride. vu.nl However, a significant hurdle is the interference from other pollutants, such as polychlorinated biphenyls (PCBs), which have overlapping absorption spectra. vu.nlnih.gov Future advancements will likely focus on developing automated purification steps to remove these interfering substances, thereby improving the accuracy and reliability of real-time measurements. vu.nl

Another critical aspect of monitoring is understanding the distribution of TCDD in various environmental compartments. Measuring TCDD levels in adipose tissue of exposed individuals has proven to be a valuable index of exposure. nih.gov This approach provides a more direct measure of body burden compared to environmental sampling alone.

Development of Novel Remediation Technologies

Remediation of sites contaminated with 2,3,7,8-TCDD remains a significant environmental challenge due to its persistence and toxicity. Research into novel remediation technologies is focused on more efficient and cost-effective methods for cleaning up contaminated soil and water.

One of the most promising areas of research is biodegradation . Scientists have identified specific microorganisms capable of breaking down TCDD. For instance, a fungal strain, Penicillium sp. QI-1, isolated from activated sludge, has demonstrated the ability to degrade 87.9% of TCDD in a laboratory setting within six days under optimal conditions. nih.gov The degradation process follows a first-order kinetic model and results in the formation of several intermediate compounds. nih.gov Similarly, the ligninolytic fungus Rigidoporus sp. FMD21 has shown potential for mycoremediation, as it produces enzymes that can effectively degrade TCDD. vu.nl

Beyond bioremediation, thermal treatment technologies are also being refined. Indirect-fired thermal treatment with dry pollution control is considered a well-developed technology that has been tested on TCDD-contaminated soil. epa.gov The evaluation of various remedial action technologies is crucial, and it is important to consider that a combination of technologies may be necessary to achieve remediation goals, especially in cases of contamination by multiple substances. epa.govresearchgate.net

| Remediation Technology | Organism/Method | Key Findings |

| Biodegradation | Penicillium sp. QI-1 | Degraded 87.9% of TCDD in 6 days under optimal lab conditions. nih.gov |

| Mycoremediation | Rigidoporus sp. FMD21 | Produces enzymes capable of degrading 2,3,7,8-TCDD. vu.nl |

| Thermal Treatment | Indirect-fired thermal treatment | A developed technology tested for TCDD-contaminated soil. epa.gov |

Refined Understanding of Environmental Transformation Pathways

A deeper understanding of how 2,3,7,8-TCDD transforms in the environment is crucial for predicting its long-term fate and impact. Research in this area is focused on elucidating the specific chemical and biological reactions that lead to the breakdown of TCDD.